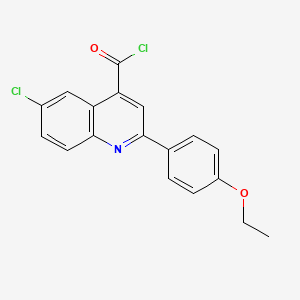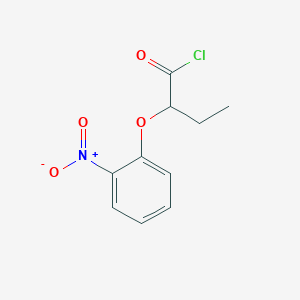
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” are not available, similar compounds are often synthesized through reactions involving arylamine compounds and acyl chlorides .Molecular Structure Analysis
The molecular structure of a compound like “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” would likely be determined using techniques such as X-ray crystallography .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of Isoquinolines and Isoquinolinones : 2-(2-Lithiophenyl)ethyl chloride, a related compound, is used in synthesizing 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydro-1(2H)-isoquinolinones. This research highlights a method for generating isoquinolines and isoquinolinones utilizing reactions with imines and isocyanates (Campbell et al., 1996).
Synthesis of Cyclometalated Complexes : Cyclopalladated 2-(4-bromophenyl)pyridine (bpp) complexes, which are structurally related, have been synthesized and characterized, indicating potential applications in luminescent properties and oxidation/Suzuki coupling reactions (Xu et al., 2014).
Fluorescence Derivatization Reagent for Alcohols : A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography (Yoshida et al., 1992).
Antimicrobial Agents : Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, with a similar chemical structure, show potential as antimicrobial agents against various bacterial strains (Desai et al., 2011).
Physical and Chemical Properties
Spectroscopic and Quantum Chemical Studies : Research on 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, a related compound, includes the study of its crystal structure, molecular geometry, hyperpolarizability, and vibrational analysis, providing insights into the physical properties of similar quinoline derivatives (Fatma et al., 2017).
Lithium Chloride-induced Solvolysis : A study on lithium chloride-induced dissociation of cyclopalladated ligands from chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, including compounds like 8-methylquinoline, reveals the reactivity patterns of such chloroquinoline derivatives in acetic acid solvent (Ryabov, 1984).
Optoelectronic and Nonlinear Properties : Exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, provides insights into their potential as multifunctional materials (Irfan et al., 2020).
Safety And Hazards
The safety and hazards associated with a compound like “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. As with any chemical, appropriate safety precautions should be taken when handling it .
Orientations Futures
The future directions for research into a compound like “2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could be conducted to explore its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-3-8-16-14(9-11)15(18(20)22)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMGVFRZJOZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207225 | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride | |
CAS RN |
1160260-91-2 | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















